molecular formula C12H7BrN2S B8759730 2-(5-Bromopyridin-2-yl)benzo[d]thiazole

2-(5-Bromopyridin-2-yl)benzo[d]thiazole

Cat. No.: B8759730
M. Wt: 291.17 g/mol
InChI Key: VTFWRDMTUSPANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromopyridin-2-yl)benzo[d]thiazole is a benzothiazole derivative of significant interest in medicinal chemistry and oncology research. This compound is structurally analogous to a class of molecules that have demonstrated potent and broad-spectrum antitumor activities in preclinical studies . Specifically, research on closely related pyridinyl-amine-linked benzothiazole-2-thiol derivatives has revealed exceptional cytotoxicity against a diverse panel of human cancer cell lines, including breast cancer (SKRB-3), colon cancer (SW620), lung cancer (A549), and hepatocellular carcinoma (HepG2) . One such analog, compound 7e, exhibited remarkable potency with IC50 values in the nanomolar to sub-nanomolar range, outperforming earlier generation compounds by a factor of 10 to 1,000 . The primary research value of this chemical scaffold lies in its ability to inhibit cancer cell proliferation by inducing apoptosis, or programmed cell death, as confirmed in studies on HepG2 cells . The incorporation of the 5-bromopyridin-2-yl moiety is a critical structural feature that has been linked to this enhanced anticancer efficacy . This compound is supplied for research purposes such as in vitro biological screening, structure-activity relationship (SAR) studies, and the development of novel chemotherapeutic candidates. This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7BrN2S

Molecular Weight

291.17 g/mol

IUPAC Name

2-(5-bromopyridin-2-yl)-1,3-benzothiazole

InChI

InChI=1S/C12H7BrN2S/c13-8-5-6-10(14-7-8)12-15-9-3-1-2-4-11(9)16-12/h1-7H

InChI Key

VTFWRDMTUSPANY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=NC=C(C=C3)Br

Origin of Product

United States

Synthetic Methodologies for 2 5 Bromopyridin 2 Yl Benzo D Thiazole and Analogues

Strategic Approaches to Benzothiazole (B30560) Ring System Construction

The formation of the benzothiazole core is a fundamental step in the synthesis of the target molecule. Various methods have been developed, with condensation reactions and alternative cyclization pathways being the most prominent.

Condensation Reactions with 2-Aminothiophenol (B119425) Derivatives

The most widely employed method for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with a variety of carbonyl compounds or their equivalents. utm.my This approach typically involves the reaction of 2-aminothiophenol with aldehydes, carboxylic acids, or nitriles.

Specifically, for the synthesis of 2-(pyridin-2-yl)benzothiazole analogues, the condensation of 2-aminothiophenol with pyridine-2-carboxaldehyde is a common strategy. nih.gov This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the final benzothiazole product. A variety of catalysts can be employed to facilitate this transformation, including acidic catalysts and oxidizing agents. For instance, a mixture of hydrogen peroxide and hydrochloric acid in ethanol (B145695) at room temperature has been shown to be effective. tku.edu.tw

ReactantsCatalyst/ConditionsProductYieldReference
2-Aminothiophenol, Pyridine-2-carboxaldehydeL-proline, microwave irradiation, solvent-free2-(Pyridin-2-yl)benzothiazoleGood to moderate mdpi.com
2-Aminothiophenol, Aromatic aldehydesZn(OAc)₂·2H₂O, solvent-free, 80°C2-Arylbenzothiazoles79-84% (for heterocyclic aldehydes) researchgate.net
2-Aminothiophenol, Aromatic aldehydesTrypsin/visible light (450 nm), air2-Arylbenzothiazoles64-99% researchgate.net

Cyclization Pathways for Thiazole (B1198619) Ring Formation

Another pathway involves the reaction of 2-aminothiophenol with nitriles. For instance, the reaction of 2-aminothiophenol with 5-bromo-pyridine-2-carbonitrile could directly yield 2-(5-Bromopyridin-2-yl)benzo[d]thiazole. This method often requires a catalyst and elevated temperatures to proceed efficiently.

Methods for Incorporating Pyridine (B92270) Substituents onto Benzothiazole Scaffolds

The introduction of the pyridine moiety at the 2-position of the benzothiazole core is a critical step. As mentioned previously, the most direct method is the condensation of 2-aminothiophenol with a pyridine-2-carboxaldehyde derivative. nih.gov This ensures the correct regiochemistry of the final product.

Alternatively, the pyridine ring can be introduced via cross-coupling reactions. For example, a pre-formed 2-halobenzothiazole can be coupled with a suitable pyridine-based organometallic reagent, or conversely, a 2-(trialkylstannyl)benzothiazole can be coupled with a halopyridine. However, these methods are generally less direct than the condensation approach for this specific target molecule.

Directed Introduction of Halogen Functionality (e.g., Bromine) for Further Derivatization

The bromine atom on the pyridine ring of this compound is a key feature, enabling further functionalization through various cross-coupling reactions. The introduction of this halogen can be achieved in two primary ways: by using a pre-brominated starting material or by direct halogenation of the 2-(pyridin-2-yl)benzothiazole scaffold.

The use of a starting material that already contains the bromine atom, such as 5-bromopyridine-2-carboxaldehyde, in the condensation reaction with 2-aminothiophenol is the most straightforward and regioselective method. researchgate.net This ensures that the bromine is located at the desired 5-position of the pyridine ring.

Direct bromination of 2-(pyridin-2-yl)benzothiazole presents a regioselectivity challenge. Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. researchgate.net However, under specific conditions, regioselective bromination can be achieved. The use of N-bromosuccinimide (NBS) is a common method for the bromination of aromatic and heterocyclic compounds. utm.mytcichemicals.com The regioselectivity of the bromination of a 2-pyridyl substituted heterocycle can be influenced by the reaction conditions, including the solvent and the presence of catalysts or activators. For instance, regioselective bromination of fused pyridine N-oxides has been achieved using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source. mdpi.com

SubstrateReagent/ConditionsProductNotesReference
Activated PyridinesN-Bromosuccinimide (NBS)Brominated PyridinesRegioselectivity depends on substituents and conditions. tcichemicals.com
Fused Pyridine N-Oxidesp-Toluenesulfonic anhydride, Tetrabutylammonium bromideC2-Brominated fused pyridinesHigh regioselectivity. mdpi.com
PhenylthioureasN-Bromosuccinimide (NBS), Bu₄NBr2-AminobenzothiazolesNBS acts as an oxidant for cyclization.

Transition-Metal-Catalyzed Reaction Strategies in Benzothiazole-Pyridyl Synthesis

Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, offers powerful tools for the synthesis of 2-arylbenzothiazoles and their analogues. The Suzuki-Miyaura coupling is a prominent example, where an aryl boronic acid or ester is coupled with an aryl halide in the presence of a palladium catalyst and a base.

In the context of this compound, a Suzuki coupling could be envisioned between 2-bromobenzothiazole (B1268465) and 5-bromopyridine-2-boronic acid or its ester. Conversely, 2-(benzo[d]thiazol-2-yl)boronic acid could be coupled with a 2,5-dihalopyridine. These methods provide flexibility in the synthesis of a wide range of substituted analogues.

Furthermore, palladium-catalyzed C-H activation has emerged as a powerful strategy for the direct arylation of heterocycles, which can be applied to the synthesis of pyridyl-benzothiazoles. researchgate.net This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route.

Reaction TypeReactantsCatalyst/ConditionsProductReference
Suzuki-Miyaura Coupling2-Bromobenzothiazoles, Phenylboronic acid pinacol (B44631) esterPd(dppf)Cl₂·CH₂Cl₂, K₂CO₃, DMF2-Arylbenzothiazoles mdpi.com
C-H Functionalization/Intramolecular C-S Bond FormationThiobenzanilidesPalladium catalyst2-Substituted benzothiazoles utm.my

Sustainable and Green Chemistry Protocols for Nitrogen-Sulfur Heterocycles

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. For the synthesis of benzothiazoles, several green chemistry protocols have been reported. These methods often focus on the use of greener solvents, catalyst-free conditions, or energy-efficient techniques like microwave irradiation.

The condensation of 2-aminothiophenol with aldehydes has been successfully carried out in green solvents such as glycerol, often without the need for a catalyst. researchgate.net Microwave-assisted synthesis has also been shown to be a highly efficient method for the preparation of 2-arylbenzothiazoles, significantly reducing reaction times and often improving yields. mdpi.com The use of L-proline as a catalyst under solvent-free microwave irradiation conditions represents an inexpensive and environmentally benign approach. mdpi.com

MethodReactantsConditionsAdvantagesReference
Glycerol-mediated synthesis2-Aminothiophenol, Aromatic aldehydesGlycerol, catalyst-freeGreen solvent, simple procedure, high yields. researchgate.net
Microwave-assisted synthesis2-Aminothiophenol, Aryl aldehydeL-proline, solvent-free, microwaveGreen, inexpensive, rapid. mdpi.com
Biocatalysis/Photocatalysis2-Aminothiophenol, AldehydesTrypsin/visible light, airEnvironmentally benign, no additional oxidants or metals required. researchgate.net

Solvent-Free Synthesis

Solvent-free synthesis, often referred to as green chemistry, has gained prominence for its environmental benefits, operational simplicity, and often-improved reaction rates and yields. These methods typically involve the direct reaction of neat reactants, sometimes with the aid of a solid support or microwave irradiation to facilitate the reaction.

One of the most common solvent-free approaches for the synthesis of 2-arylbenzothiazoles is the direct condensation of 2-aminothiophenol with aromatic aldehydes. researchgate.netnih.gov For the specific synthesis of this compound, this would involve the reaction of 2-aminothiophenol with 5-bromopyridine-2-carbaldehyde (B1277881).

Microwave-Assisted Solvent-Free Synthesis:

Microwave irradiation has emerged as a powerful tool in solvent-free organic synthesis. tku.edu.tw The reaction of 2-aminothiophenol with an aldehyde under solvent-free conditions can be significantly accelerated by microwave heating. L-proline has been demonstrated to be an effective catalyst for this transformation, providing a green and inexpensive method for the preparation of 2-arylbenzothiazoles. tku.edu.tw The reaction proceeds by mixing the reactants with a catalytic amount of L-proline and irradiating the mixture in a microwave oven.

A general procedure involves the reaction of 2-aminothiophenol with benzoyl chlorides under solvent-free conditions at room temperature, which can produce benzothiazole derivatives in excellent yields and with short reaction times. researchgate.net This method's applicability suggests that 5-bromopyridine-2-carbonyl chloride could be a viable precursor as well.

Solid-State and Melt Reactions:

Another solvent-free technique involves the simple grinding or melting of the reactants together. nih.gov For instance, the condensation of various aromatic or heteroaromatic aldehydes with 2-aminothiophenol can be achieved under melt conditions without any catalyst, offering a straightforward route to 2-arylbenzothiazoles. researchgate.net Using pepsin as a biocatalyst in a solid-state grinding method has also been reported for the synthesis of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole, achieving a high yield in a short time. nih.gov This enzymatic approach highlights the potential for green catalysts in solvent-free synthesis.

The table below summarizes representative conditions for the solvent-free synthesis of 2-arylbenzothiazole analogues.

Precursor 1Precursor 2ConditionsCatalystYield (%)
2-AminothiophenolAromatic AldehydesMicrowave IrradiationL-ProlineGood to Moderate tku.edu.tw
2-AminothiophenolAromatic Benzoyl ChloridesRoom TemperatureNoneGood to Excellent researchgate.net
2-Aminothiophenol2,5-DimethoxybenzaldehydeGrindingPepsin97 nih.gov
2-AminothiophenolAromatic AldehydesMelt ReactionNoneNot specified researchgate.net

This interactive table provides examples of solvent-free synthesis conditions for 2-arylbenzothiazole analogues.

Catalytic Activation Methods

Catalytic methods are widely employed in the synthesis of 2-arylbenzothiazoles to enhance reaction rates, improve yields, and allow for milder reaction conditions. A variety of catalysts, including biocatalysts, photocatalysts, and nanoparticle-supported catalysts, have been explored. nih.govmdpi.com

The fundamental reaction for catalytic synthesis often involves the condensation of 2-aminothiophenol with an appropriate carbonyl compound or nitrile. nih.govmdpi.com For the target molecule, this compound, this would typically involve the reaction of 2-aminothiophenol with 5-bromopyridine-2-carbaldehyde or 5-bromopyridine-2-carbonitrile in the presence of a catalyst.

Biocatalysis:

The use of enzymes as catalysts offers a green and highly efficient route. For example, bacterium-derived hemoglobin (VHb) has been used as a biocatalyst for the condensation of 2-aminothiophenol with aromatic aldehydes in dimethyl sulfoxide (B87167) (DMSO) at room temperature, affording 2-arylbenzothiazoles in excellent yields within minutes. mdpi.com

Nanocatalysis:

Nanoparticle-based catalysts have shown great promise due to their high surface area and reactivity. ZnCl2 nano-flakes supported on nano-hydroxyapatite (HAp) have been successfully used as a catalyst for the one-pot, solvent-free condensation of 2-aminothiophenol with various aldehydes, resulting in high yields and short reaction times. nih.gov

Acid and Base Catalysis:

Conventional acid and base catalysts are also effective. For instance, rice husk chemically activated carbon (RHCAC), a biodegradable catalyst, has been used for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and substituted benzaldehydes in an ethanol-water mixture at room temperature. nih.gov This method offers the advantage of catalyst recyclability. nih.gov

Photocatalysis and Other Methods:

Modern synthetic methods also include the use of renewable energy sources. Photocatalysts, along with UV and visible light, have been employed in the synthesis of benzothiazole derivatives. mdpi.com Another approach involves the use of Koser's reagent ([PhI(OH)OTs]) as a catalyst in 1,4-dioxane (B91453) under an oxygen atmosphere at room temperature, which provides 2-arylbenzothiazoles in high yields with short reaction times. nih.gov

The table below presents a summary of various catalytic methods for the synthesis of 2-arylbenzothiazole analogues.

Precursor 1Precursor 2CatalystSolventConditionsYield (%)
2-AminothiophenolAromatic AldehydesBacterium-derived Hemoglobin (VHb)DMSORoom Temperature, 5 min85-97 mdpi.com
2-AminothiophenolBenzaldehydesZnCl2 nano-flakes on nano-hydroxyapatite (HAp)Solvent-freeNot specified65-95 nih.gov
2-AminothiophenolSubstituted BenzaldehydesRice Husk Chemically Activated Carbon (RHCAC)Ethanol-WaterRoom Temperature93-98 nih.gov
2-AminothiophenolSubstituted Benzaldehydes[PhI(OH)OTs] (Koser's reagent)1,4-DioxaneO2 atmosphere, Room Temperature, 15 min80-90 nih.gov

This interactive table summarizes various catalytic conditions for the synthesis of 2-arylbenzothiazole analogues.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of 2-(5-Bromopyridin-2-yl)benzo[d]thiazole, providing unambiguous evidence of its carbon-hydrogen framework and the connectivity of its constituent atoms.

High-field ¹H and ¹³C NMR analyses provide detailed information about the chemical environment of each proton and carbon atom in the molecule. While specific experimental data for this compound is not extensively published, the expected chemical shifts can be accurately predicted based on the analysis of its constituent moieties: the 2-substituted benzothiazole (B30560) and the 5-bromopyridine rings.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the seven aromatic protons. The benzothiazole protons typically appear as a complex multiplet system in the range of δ 7.30–8.10 ppm. nih.govrsc.org The pyridine (B92270) ring protons are influenced by the electronegative nitrogen and the bromine atom. The proton ortho to the ring nitrogen (H-6') is expected to be the most deshielded. The H-3' and H-4' protons will exhibit characteristic doublet of doublets or triplet-like splitting patterns. The bromine substitution at the 5'-position will cause a downfield shift for adjacent protons compared to an unsubstituted pyridine ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for all 12 carbon atoms. The carbon atom of the C=N bond within the thiazole (B1198619) ring is typically found significantly downfield, often in the range of δ 160–170 ppm. rsc.org Carbons of the benzothiazole ring generally resonate between δ 115 and 155 ppm. mdpi.com The carbons of the 5-bromopyridine ring will show distinct shifts, with the carbon atom bearing the bromine (C-5') appearing at a characteristic chemical shift, and the other pyridine carbons influenced by their position relative to the nitrogen atom and the benzothiazole substituent.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR would provide direct insight into the electronic environment of the two nitrogen atoms. The pyridine nitrogen would exhibit a chemical shift characteristic of sp²-hybridized nitrogen in a six-membered aromatic heterocycle. The thiazole nitrogen, part of a five-membered ring fused to a benzene (B151609) ring, would have a distinct resonance, allowing for direct probing of its electronic state.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

2D NMR experiments are indispensable for confirming the structural assignment derived from 1D NMR data by establishing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would be used to establish proton-proton coupling networks within the two aromatic rings. sdsu.edu It would clearly show the connectivity between H-4, H-5, H-6, and H-7 on the benzothiazole ring and the coupling between H-3', H-4', and H-6' on the pyridine ring, confirming the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J-coupling). nih.gov It allows for the unambiguous assignment of each carbon atom that bears a proton by correlating the signals from the ¹H spectrum to the corresponding signals in the ¹³C spectrum.

While solution-state NMR provides information on individual molecules, solid-state NMR (ssNMR) can elucidate details about the compound in its crystalline form. This technique could be used to study the molecular packing, identify intermolecular interactions (such as π-π stacking between the aromatic rings), and probe molecular dynamics in the solid state. Analysis of ¹³C chemical shift anisotropy and cross-polarization magic-angle spinning (CP-MAS) experiments can reveal information about the local electronic structure and molecular conformation that may differ from the solution state.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint and provide valuable information about the functional groups present.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. mdpi.com The C=N stretching vibration of the thiazole ring is a key indicator and is expected in the 1630–1550 cm⁻¹ region. researchgate.net The C=C stretching vibrations from both the benzothiazole and pyridine rings will result in a series of sharp bands between 1600 and 1400 cm⁻¹. researchgate.net The C-Br stretching vibration will be observed at a lower frequency, typically in the 600–500 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give rise to strong signals in the Raman spectrum, which can be useful for confirming the integrity of the heterocyclic core. The C-S bond vibrations within the thiazole ring also produce characteristic Raman signals.

Key Vibrational Modes for this compound

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The extended π-conjugated system of this compound is expected to result in strong absorption in the UV region. Typically, 2-substituted benzothiazoles exhibit intense absorption bands corresponding to π→π* transitions of the aromatic system. dergipark.org.tr For similar benzothiazole derivatives, absorption maxima (λmax) are often observed in the 300–400 nm range. nih.gov The spectrum would likely show multiple bands: one at a shorter wavelength (~280-300 nm) corresponding to the benzothiazole moiety and another at a longer wavelength (~320-350 nm) arising from the extended conjugation across the entire pyridinyl-benzothiazole system. The exact position and intensity of these bands can be influenced by solvent polarity.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of the compound. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS can definitively verify the elemental composition of C₁₂H₇BrN₂S.

Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry can also be used to study the molecule's fragmentation pattern, which provides further structural confirmation. The molecular ion peak [M]⁺ would be expected, along with a characteristic [M+2]⁺ peak of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Common fragmentation pathways for such structures may include:

Loss of a bromine radical (•Br) to give an [M-Br]⁺ fragment.

Cleavage of the bond between the pyridine and benzothiazole rings.

Fragmentation of the benzothiazole ring system, potentially involving the loss of HCN or S.

This fragmentation data provides a roadmap of the molecule's structure, confirming the identity and arrangement of its constituent parts.

X-ray Diffraction Analysis for Absolute Stereochemistry and Crystal Packing

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for the compound this compound. While the synthesis and characterization of numerous benzothiazole derivatives have been reported, the specific crystal structure, unit cell parameters, and detailed packing information for this particular molecule are not available in the searched resources.

To provide a thorough analysis as requested, experimental determination of the crystal structure of this compound via single-crystal X-ray diffraction would be necessary. Such an analysis would involve the following key aspects:

Crystal Growth: High-quality single crystals of the compound would need to be grown, typically through slow evaporation of a suitable solvent, vapor diffusion, or cooling crystallization techniques.

Data Collection: A single crystal would be mounted on a diffractometer, and X-ray diffraction data would be collected. This process involves irradiating the crystal with X-rays and measuring the intensities and positions of the diffracted beams.

Structure Solution and Refinement: The collected data would be used to solve the crystal structure, which involves determining the arrangement of atoms within the unit cell. The structural model is then refined to achieve the best possible fit with the experimental data.

Once the crystal structure is determined, the following information could be detailed:

Molecular Conformation: The precise three-dimensional arrangement of the atoms in the molecule, including bond lengths, bond angles, and torsion angles, would be established. The planarity of the benzothiazole and bromopyridine ring systems and the dihedral angle between them would be of particular interest.

Absolute Stereochemistry: As this compound is an achiral molecule, it does not possess stereocenters. Therefore, the concept of absolute stereochemistry is not applicable in this case. The molecule is expected to crystallize in a centrosymmetric space group.

Crystal Packing and Intermolecular Interactions: The arrangement of molecules within the crystal lattice would be analyzed. This would involve identifying and quantifying various non-covalent interactions that stabilize the crystal structure, such as:

π-π Stacking: Interactions between the aromatic rings of the benzothiazole and bromopyridine moieties of adjacent molecules. The centroid-to-centroid distances and slip angles would be calculated to characterize these interactions.

Halogen Bonding: The potential for the bromine atom to act as a halogen bond donor to interact with electron-rich atoms (like nitrogen or sulfur) on neighboring molecules would be investigated.

C-H···N/S/Br Hydrogen Bonds: Weak hydrogen bonding interactions involving the hydrogen atoms of the aromatic rings and the nitrogen, sulfur, or bromine atoms of adjacent molecules would be identified.

Detailed crystallographic data would be presented in standardized tables, including:

Crystal Data and Structure Refinement Details: This table would summarize the empirical formula, formula weight, crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), unit cell volume, number of molecules per unit cell (Z), calculated density, absorption coefficient, and refinement statistics (e.g., R-factors).

Selected Bond Lengths and Angles: A table listing key intramolecular bond distances and angles, providing insight into the molecular geometry.

Intermolecular Interaction Geometry: A table detailing the geometric parameters of any identified hydrogen bonds, halogen bonds, and π-π stacking interactions.

Without the experimental data from a single-crystal X-ray diffraction study of this compound, a definitive and detailed discussion of its crystal packing and the creation of specific data tables is not possible. The information presented here outlines the methodology and the type of results that would be expected from such an analysis.

Computational Chemistry and Quantum Mechanical Investigations of this compound

Following a comprehensive search of scientific literature and chemical databases, detailed computational and quantum mechanical studies specifically focused on the compound This compound are not publicly available. While extensive research exists for the broader classes of benzothiazole and thiazole derivatives, the specific calculations, data tables, and analyses requested for this particular molecule have not been published in the retrieved sources.

Computational chemistry is a powerful tool for understanding the electronic structure and reactivity of molecules. Methodologies such as Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis are routinely applied to novel compounds to predict their properties. For many related benzothiazole derivatives, these studies have provided valuable insights. For instance, DFT calculations are commonly used to determine optimized molecular geometries, and frontier molecular orbitals (HOMO-LUMO) are analyzed to understand electronic transitions and reactivity. mdpi.commgesjournals.com Similarly, MEP maps help identify sites susceptible to electrophilic and nucleophilic attack, while NBO analysis reveals details about intramolecular charge transfer and electronic delocalization. researchgate.netmdpi.com

However, without specific studies on this compound, it is not possible to provide the scientifically accurate, data-rich article as requested in the instructions. The generation of data tables for properties such as HOMO-LUMO energies, spectroscopic parameters, or conformational analysis would require performing original quantum chemical calculations, which is beyond the scope of this response.

To fulfill the user's request, published research containing these specific computational details for this compound would be necessary.

Reactivity and Reaction Mechanism Studies

Reactivity Profile of the Benzothiazole (B30560) Core in the Presence of the Pyridyl Moiety

The benzothiazole ring system is a crucial pharmacophore found in numerous biologically active compounds. nanobioletters.com Its reactivity is influenced by the fused benzene (B151609) ring and the thiazole (B1198619) moiety containing both sulfur and nitrogen atoms. The presence of the electron-withdrawing 5-bromopyridin-2-yl substituent at the 2-position significantly modulates the electronic characteristics of the benzothiazole core. This substituent tends to decrease the electron density of the benzothiazole system, which can influence its susceptibility to electrophilic and nucleophilic attack.

Studies on related 2-aryl-benzothiazoles show that the ring systems are often nearly coplanar. nih.gov This planarity facilitates electronic communication between the pyridyl and benzothiazole moieties. The nitrogen atom of the pyridine (B92270) ring, along with the bromine atom, exerts a strong electron-withdrawing effect, potentially making the benzothiazole ring less susceptible to electrophilic aromatic substitution than unsubstituted benzothiazole. Conversely, this electronic pull can activate the benzothiazole core towards certain types of nucleophilic attack or metallation at specific positions, providing pathways for further functionalization. The reactivity can also be compared to other benzothiazole derivatives, where differences in reactivity have been noted based on the substituents. researchgate.net For instance, reactions involving the thiazole nitrogen, such as N-functionalization, are common for tautomerizable benzothiazole systems. researchgate.net

Reactivity of the 5-Bromopyridin-2-yl Substituent

The 5-bromopyridin-2-yl moiety is the primary site for many chemical transformations, largely due to the presence of the reactive carbon-bromine bond. The pyridine ring itself is electron-deficient, a characteristic that is enhanced by the electronegative bromine atom. This electronic nature governs its reactivity in nucleophilic substitutions and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is electron-deficient. nih.gov In 2-(5-Bromopyridin-2-yl)benzo[d]thiazole, the pyridine nitrogen atom activates the ring towards nucleophilic attack, making the bromine atom a viable leaving group. The reaction typically proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the bromine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. Subsequent expulsion of the bromide ion restores the aromaticity of the pyridine ring.

The efficiency of SNAr reactions on this substrate is dependent on the strength of the nucleophile and the reaction conditions. Studies on similar bromo-heterocyclic systems show that reactions with various primary and secondary amines, such as morpholine, piperidine, and aniline (B41778), can proceed to form the corresponding substituted products. semanticscholar.orgnih.gov However, the reaction rate and yield can be sensitive to steric hindrance and the nucleophilicity of the attacking species. nih.gov

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on a Related Bromo-Heterocycle

NucleophileSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
MorpholineMeCNReflux24High nih.gov
PiperidineMeCNReflux24High nih.gov
AnilineDMF130-Moderate semanticscholar.org

The carbon-bromine bond on the pyridine ring is an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most versatile methods for forming biaryl linkages. nih.gov It involves the reaction of the bromo-substituted pyridine with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. hpu2.edu.vnresearchgate.net The reaction is tolerant of a wide range of functional groups and has been successfully applied to various brominated thiazole and benzothiazole derivatives to produce 2-arylbenzothiazoles with high yields (80-95%). hpu2.edu.vnresearchgate.netnih.govrsc.org The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction efficiency. nih.gov

Heck Reaction: The Heck reaction facilitates the vinylation of aryl halides, creating a new carbon-carbon double bond. beilstein-journals.org It involves the palladium-catalyzed reaction of this compound with an alkene in the presence of a base. This method is a powerful tool for introducing alkenyl substituents onto the pyridine ring. Intramolecular versions of the Heck reaction have been used to construct fused heterocyclic systems, such as thiazole-fused pyrrolidinones. rsc.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling a terminal alkyne with an aryl halide. nih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. The Sonogashira reaction has been effectively used for the alkynylation of bromopyridines and other bromo-substituted heterocycles, providing access to a wide range of alkynyl-functionalized compounds. soton.ac.ukthieme-connect.de These reactions can often be performed under mild, room-temperature conditions. nih.gov

Table 2: Overview of Cross-Coupling Reactions for Bromo-Heterocycles

Reaction TypeTypical CatalystCo-Catalyst/LigandBaseExample SubstrateReference
Suzuki-MiyauraPd(PPh₃)₄ or PdCl₂-Na₂CO₃ or K₃PO₄2-(4-bromophenyl)benzo[d]thiazole hpu2.edu.vnresearchgate.net
HeckPd(OAc)₂PPh₃TEA3-bromoindazoles beilstein-journals.org
SonogashiraPd[PPh₃]₄ or PdCl₂(PPh₃)₂CuIEt₃N or TMP5-bromo-3-fluoro-2-cyanopyridine nih.govsoton.ac.uk

Investigation of Cycloaddition and Annulation Reactions Involving the Compound

The heterocyclic framework of this compound offers opportunities for participation in cycloaddition and annulation reactions to construct more complex, polycyclic systems.

Cycloaddition Reactions: These reactions involve the combination of two or more π-systems to form a new ring. The benzothiazole or pyridine rings could potentially act as components in [4+2] cycloadditions (Diels-Alder reactions), although their aromaticity makes this challenging without significant activation. mdpi.com More commonly, derivatives of the core structure can be prepared to facilitate such reactions. For instance, N-phenacylbenzothiazolium bromides, derived from benzothiazoles, undergo 1,3-dipolar cycloaddition reactions with nitroalkenes to form tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles. researchgate.net Similarly, cycloaddition of heterocyclic azides with activated acetonitriles can lead to triazole-containing products. urfu.ru

Annulation Reactions: Annulation refers to the formation of a new ring fused to an existing one. Various strategies can be envisioned for this compound. For example, functional groups introduced via cross-coupling could be designed to undergo subsequent intramolecular cyclization. An efficient silver-catalyzed [4+2] annulation reaction of 2-vinylbenzothiazoles with azlactones has been developed to produce benzothiazolo[3,2-a]pyridine derivatives. rsc.org Similarly, Brønsted acid-promoted ring-opening and annulation of thioamides and 2H-azirines provides a route to substituted thiazoles. rsc.org Rhodium-catalyzed [4+2] annulation has also been used to construct isoquinolinones from related heterocyclic precursors. researchgate.net

Elucidation of Reaction Kinetics and Thermodynamics through Experimental and Theoretical Approaches

Understanding the mechanisms, kinetics, and thermodynamics of reactions involving this compound is essential for optimizing reaction conditions and predicting product outcomes. A combination of experimental and computational methods can provide deep insights into these aspects.

Experimental Approaches: Reaction progress can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine reaction rates and identify intermediates. Calorimetry can be employed to measure the enthalpy changes associated with reactions, providing valuable thermodynamic data.

Theoretical Approaches: Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms. Theoretical modeling can be used to calculate the structures and energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, which helps in understanding reaction feasibility and selectivity. For instance, conformational studies and molecular modeling have been used to confirm the structure of products formed in reactions of substituted thiazoles. mdpi.com Such theoretical investigations can explain why one isomer is formed preferentially over another by comparing the stability of possible intermediates and products. mdpi.com

Catalytic Activation and Functionalization Strategies for the Compound

Beyond the reactions at the bromine atom, modern catalytic methods offer strategies for the direct functionalization of C-H bonds within the this compound molecule. This approach is highly atom-economical and allows for the introduction of new functional groups without pre-functionalization.

Transition-metal catalysis is a cornerstone of C-H activation. Palladium, rhodium, and copper catalysts are commonly used to activate specific C-H bonds, often directed by a nearby functional group. mdpi.com For the title compound, C-H bonds on both the benzothiazole and pyridine rings could be targets for such transformations. For example, palladium-catalyzed direct C-H arylation has been studied for related benzothiadiazole systems, allowing for the selective synthesis of monoarylated derivatives. semanticscholar.org The development of new protocols for preparing tricyclic compounds via oxidation and subsequent C-H bond functionalization represents another advanced strategy. mdpi.com These methods provide powerful tools for elaborating the core structure of this compound, enabling the synthesis of a diverse library of derivatives for various applications. nih.gov

Advanced Applications in Chemical Sciences

Supramolecular Chemistry and Molecular Recognition

The field of supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. The structure of 2-(5-Bromopyridin-2-yl)benzo[d]thiazole, featuring nitrogen heteroatoms, aromatic rings, and a bromine substituent, makes it an excellent candidate for building complex supramolecular architectures. nih.gov These features allow the molecule to engage in a variety of directional intermolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking, which are fundamental to molecular recognition and self-assembly processes. nih.govnih.gov

The rigid, planar structure of the benzothiazole-pyridyl motif is well-suited for the design of host-guest systems. The nitrogen atoms of the pyridine (B92270) and thiazole (B1198619) rings can act as hydrogen bond acceptors, enabling the molecule to bind with complementary guest molecules that possess hydrogen bond donor groups. Furthermore, the extended aromatic surface of the molecule facilitates π-π stacking interactions, allowing it to form complexes with planar aromatic guests.

The presence of the bromine atom introduces the possibility of halogen bonding, a highly directional non-covalent interaction where the electrophilic region of the halogen atom interacts with a nucleophilic site. This interaction can be exploited to achieve specific recognition of Lewis basic guest molecules. The combination of these interactions allows for the rational design of host molecules based on the this compound scaffold for the selective recognition and binding of various guest species.

The same non-covalent forces that drive host-guest interactions also enable this compound to undergo self-assembly, forming ordered supramolecular structures. Studies on related benzothiazole (B30560) derivatives have shown that combinations of N—H⋯N, C—H⋯N, and C—H⋯O hydrogen bonds, along with π–π stacking and halogen interactions, can direct the formation of one-, two-, and three-dimensional networks. nih.gov

In the case of this compound, the following interactions are anticipated to play a crucial role in its self-assembly:

C-H···N Hydrogen Bonds: Aromatic C-H donors can interact with the nitrogen acceptors on the pyridine and thiazole rings of neighboring molecules.

π-π Stacking: The planar aromatic rings can stack upon one another, contributing to the stability of the assembly. nih.gov

Halogen Bonding: The bromine atom can form Br···N or Br···S interactions, providing directional control over the supramolecular architecture. In related compounds, short Br⋯Br interactions have been observed to link molecular ribbons into sheets. nih.gov

These varied interactions can lead to the formation of diverse and complex supramolecular architectures, such as chains, sheets, or three-dimensional frameworks, depending on the crystallization conditions.

Coordination Chemistry and Ligand Design for Catalysis

Thiazole and its derivatives are recognized for their versatile coordination ability toward a wide range of transition metal ions. researchgate.netnih.gov The this compound molecule is an excellent example of a bidentate chelating ligand, capable of coordinating to a metal center through the nitrogen atom of the pyridine ring and the nitrogen atom of the thiazole ring. This N,N-chelation forms a stable five-membered ring with the metal ion, a common motif in coordination chemistry. mdpi.com

Metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates) in an appropriate solvent. The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Common characterization methods include:

Infrared (IR) Spectroscopy: Coordination of the ligand to a metal ion typically causes shifts in the vibrational frequencies of the C=N and C-S bonds within the pyridine and thiazole rings. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal coordination sphere.

Elemental Analysis: Confirms the stoichiometric composition of the metal-ligand complex.

Magnetic Susceptibility Measurements: Helps to determine the oxidation state and spin state of the central metal ion, providing insights into the coordination environment. researchgate.net

The table below summarizes typical spectral data expected for metal complexes of N,N-chelating benzothiazole-pyridyl type ligands.

PropertyFree Ligand (Expected)Metal Complex (Expected Change)Information Gained
IR (ν C=N) ~1620-1640 cm⁻¹Shift to lower or higher frequency upon coordinationConfirmation of nitrogen atom involvement in bonding researchgate.net
¹H NMR Characteristic signalsDownfield shift of protons adjacent to coordinating nitrogensIdentification of coordination sites
UV-Vis (π → π)*~250-350 nmShift in wavelength (bathochromic or hypsochromic)Ligand-to-metal or metal-to-ligand charge transfer bands
Magnetic Moment (μeff) N/A (Diamagnetic)Value corresponds to the number of unpaired electronsGeometry and spin state of the metal center (e.g., octahedral, square planar) researchgate.net

This is an interactive data table based on typical data for similar compounds.

Metal complexes containing N-aryl-2-aminopyridine and related N,N-chelating ligands are widely used in homogeneous catalysis. nih.gov The electronic and steric properties of the ligand can be fine-tuned to control the activity and selectivity of the metal catalyst. mdpi.com The this compound ligand is expected to stabilize various transition metals, creating active catalysts for a range of organic transformations.

Potential applications include:

Cross-Coupling Reactions: Palladium complexes are extensively used in Suzuki, Heck, and Negishi reactions to form C-C bonds. The stability imparted by the bidentate ligand can enhance catalyst lifetime and efficiency. mdpi.com

C-H Activation/Functionalization: The formation of stable metallacycle intermediates with the ligand can facilitate the activation of otherwise inert C-H bonds, an atom-economical strategy for building complex molecules. nih.gov

Cyclization Reactions: Transition metal catalysts are employed to construct heterocyclic rings, and the ligand can influence the regioselectivity and stereoselectivity of these transformations. beilstein-journals.org

The electron-withdrawing nature of the bromine atom on the pyridine ring can modulate the electron density at the metal center, which in turn affects its catalytic properties. This makes the ligand a valuable component for developing new and efficient catalytic systems.

Materials Science: Optoelectronic and Photonic Applications

Benzothiazole and its derivatives are important building blocks in the development of organic electronic materials due to their strong electron-withdrawing nature and excellent photoluminescent properties. polyu.edu.hkdntb.gov.ua The π-conjugated system of this compound gives it intrinsic optoelectronic properties that are of great interest in materials science.

The combination of the electron-accepting benzothiazole unit with the pyridine ring creates a molecule with potential applications in:

Organic Light-Emitting Diodes (OLEDs): Benzothiadiazole derivatives are known to be excellent materials for OLEDs due to their high fluorescence quantum yields and thermal stability. polyu.edu.hk The compound could serve as an emissive layer or an electron-transporting layer in an OLED device.

Organic Photovoltaics (OPVs): The electron-accepting character of the molecule makes it a candidate for use as a non-fullerene acceptor in organic solar cells.

Fluorescent Sensors: The fluorescence properties of the molecule may be sensitive to its local environment, allowing it to be used as a sensor for metal ions, anions, or other analytes.

Solid-State Photonics: Studies on related thiazolo[5,4-d]thiazole (B1587360) materials have shown that molecular packing in the crystalline state can significantly influence photophysical properties like emission color and fluorescence lifetime. nih.govrsc.org By controlling the crystallization of this compound, it may be possible to create solid-state materials with tailored photonic properties for applications in devices like organic phosphors and color-tuning systems. nih.gov

The photophysical properties are governed by the transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The extended conjugation and the presence of heteroatoms in this compound are expected to result in a relatively small HOMO-LUMO gap, leading to absorption and emission in the visible region of the electromagnetic spectrum.

Luminescent Properties and Excited-State Behavior in Materials

While specific data for this compound is not available, the luminescent properties of benzothiazole derivatives are generally attributed to the π-conjugated system formed by the fused benzene (B151609) and thiazole rings. The introduction of different substituents onto this core structure is a common strategy to modulate their electronic and optical properties. For instance, the incorporation of a bromine atom and a pyridine ring, as seen in the compound of interest, would be expected to influence its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, would affect its absorption and emission characteristics, as well as its excited-state dynamics.

The excited-state behavior of such molecules is crucial for their application in light-emitting devices. Processes such as internal conversion, intersystem crossing, and fluorescence are key determinants of a material's efficiency and stability as an emitter. The presence of a heavy atom like bromine can potentially enhance spin-orbit coupling, which may favor intersystem crossing to the triplet state. This property is particularly relevant for the development of phosphorescent materials. However, without experimental data, any discussion on the specific excited-state behavior of this compound remains speculative.

Research on Organic Light-Emitting Diodes (OLEDs) Components

The application of benzothiazole derivatives as components in OLEDs is an active area of research. They have been explored as electron-transporting materials, hole-transporting materials, and emissive materials. The suitability of a compound for a specific role in an OLED device depends on its electronic properties, thermal stability, and morphological characteristics in thin-film form.

The structure of this compound suggests it could potentially function as an electron-transporting material due to the electron-deficient nature of the pyridine and benzothiazole moieties. Furthermore, its rigid structure could contribute to good thermal stability. If it were to be used as an emissive material, its luminescent quantum yield and color purity would be critical parameters.

Despite the theoretical potential, the lack of published research specifically detailing the synthesis, characterization, and device performance of this compound in OLEDs means that its practical utility in this field is yet to be determined. Further experimental investigation is required to elucidate its properties and evaluate its performance as an OLED component.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the photophysical and photochemical characterization of the compound this compound. The search results yielded data on a variety of other benzothiazole derivatives, but not for the specific molecule requested.

Therefore, it is not possible to provide an article that focuses solely on the absorption and emission profiles, excited-state deactivation mechanisms, photochemical transformation pathways, or the influence of the molecular environment and substituents for this compound as outlined in the request.

Chemical Biology and Structure Activity Relationship Sar Studies of Analogues

Rational Design Principles for Benzothiazole-Pyridyl Scaffolds in Chemical Biology

The design of biologically active molecules based on the benzothiazole-pyridyl scaffold is guided by several key principles aimed at optimizing interactions with specific biological targets. This scaffold is recognized for its versatile pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netnih.gov The core structure, consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring which is in turn linked to a pyridine (B92270) ring, offers a unique three-dimensional arrangement that can be tailored for specific molecular recognition.

Key design considerations include:

Modulation of Physicochemical Properties: Substituents on both the benzothiazole (B30560) and pyridine rings can be varied to fine-tune properties such as lipophilicity, electronic distribution, and hydrogen bonding capacity. These modifications are crucial for influencing pharmacokinetic and pharmacodynamic profiles.

Introduction of Functional Groups: The strategic placement of functional groups can enhance target binding affinity and selectivity. For instance, the introduction of hydrogen bond donors and acceptors can facilitate specific interactions with amino acid residues in a protein's active site.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy to improve potency or reduce toxicity. For example, the sulfur atom in the thiazole ring can be replaced with other groups to create analogues with potentially different biological activities.

Conformational Rigidity/Flexibility: The linkage between the benzothiazole and pyridine rings can be modified to either increase rigidity, which can lock the molecule in a bioactive conformation, or introduce flexibility to allow for induced-fit binding to a target.

A significant aspect of the rational design process involves leveraging the benzothiazole nucleus as a pharmacophore for a range of biological targets. nih.gov The inherent properties of this heterocyclic system, including its ability to participate in π-π stacking and hydrogen bonding, make it an attractive starting point for the development of new therapeutic agents.

In Vitro Mechanistic Investigations of Molecular Interactions

Understanding the molecular mechanisms by which benzothiazole-pyridyl analogues exert their biological effects is crucial for their development as therapeutic agents. In vitro studies have been instrumental in elucidating their interactions with various biological targets, including enzymes, DNA, and other proteins.

Enzyme Inhibition:

A notable example of mechanistic investigation involves the study of 2-(pyridin-4-yl)benzothiazole (BTA) as a urease inhibitor. scielo.brscielo.br Urease is an enzyme implicated in infections caused by Helicobacter pylori. Biophysical studies, including UV-Vis spectroscopy, molecular fluorescence, and circular dichroism, have revealed that BTA acts as a mixed-type inhibitor of urease. scielo.brscielo.br This indicates that it can bind to both the free enzyme and the enzyme-substrate complex.

The interaction between BTA and urease is characterized by a static fluorescence quenching mechanism, suggesting the formation of a non-fluorescent ground-state complex. scielo.brscielo.br Thermodynamic analysis has shown that the primary forces stabilizing this complex are hydrophobic interactions. scielo.brscielo.br These detailed mechanistic insights provide a foundation for designing more potent urease inhibitors based on the benzothiazole-pyridyl scaffold.

Table 1: Mechanistic Details of Urease Inhibition by 2-(Pyridin-4-yl)benzothiazole (BTA)

Parameter Finding Reference
Inhibition Type Mixed Inhibition scielo.brscielo.br
Interaction Mechanism Static Fluorescence Quenching scielo.brscielo.br
Primary Driving Force Hydrophobic Interactions scielo.brscielo.br

| Complex Formation | Formation of a non-fluorescent ground-state complex | scielo.brscielo.br |

DNA Binding:

Protein Interactions:

Beyond enzyme inhibition and DNA binding, benzothiazole-pyridyl analogues can interact with a variety of other proteins. These interactions can modulate signaling pathways involved in cell proliferation, inflammation, and other physiological processes. Identifying these protein targets is a key aspect of understanding the broader biological activity of this class of compounds.

Systematic Structure-Activity Relationship (SAR) Analysis for Targeted Molecular Recognition

SAR studies are fundamental to understanding how chemical structure influences biological activity. For benzothiazole-pyridyl analogues, SAR analyses have provided valuable information for optimizing their potency and selectivity.

General SAR principles for this class of compounds, gleaned from various studies, include:

Position and Nature of Substituents: The position and electronic properties of substituents on both the benzothiazole and pyridine rings are critical determinants of activity. Electron-withdrawing or electron-donating groups can alter the electronic distribution of the scaffold, thereby influencing its binding affinity to a target.

Halogenation: The introduction of halogen atoms, such as the bromine in 2-(5-Bromopyridin-2-yl)benzo[d]thiazole, can enhance biological activity through several mechanisms. Halogens can increase lipophilicity, facilitating cell membrane permeability, and can also participate in halogen bonding, a type of non-covalent interaction that can contribute to target binding.

Steric Factors: The size and shape of substituents can influence how the molecule fits into a binding pocket. Bulky groups may cause steric hindrance, while smaller groups might not provide sufficient contact for optimal binding.

A systematic approach to SAR involves synthesizing a library of analogues with variations at specific positions and evaluating their biological activity. This allows for the identification of key structural features required for potent and selective molecular recognition.

Computational Chemical Biology Approaches

Computational methods have become indispensable tools in modern drug discovery and chemical biology. For benzothiazole-pyridyl analogues, techniques such as molecular docking and target prediction are employed to gain insights into their mechanism of action and to guide the design of new compounds.

Molecular Docking:

Molecular docking simulations are used to predict the binding mode and affinity of a ligand to a biological target. In the case of the urease inhibitor 2-(pyridin-4-yl)benzothiazole (BTA), molecular docking studies have been performed to visualize its interaction with the enzyme's active site. scielo.brscielo.br These studies can reveal key amino acid residues involved in binding and help to explain the observed biological activity. Such computational models provide a structural basis for the rational design of more potent inhibitors.

Target Prediction:

For compounds with known biological activity but an unknown mechanism of action, computational target prediction algorithms can be used to identify potential protein targets. These methods typically rely on the principle of chemical similarity, where the structure of the query compound is compared to a database of known ligands with annotated targets. This approach can generate hypotheses about the molecular targets of benzothiazole-pyridyl analogues, which can then be validated experimentally.

The integration of these computational approaches with experimental studies provides a powerful strategy for accelerating the discovery and development of new chemical probes and therapeutic agents based on the 2-(pyridin-2-yl)benzo[d]thiazole (B1581599) scaffold.

Molecular Imaging Probe Development in Preclinical Research

Design Rationale for Benzothiazole-Based Molecular Imaging Probes

The fundamental design of benzothiazole-based molecular imaging probes is centered on their structural ability to interact with specific biological targets, such as the beta-sheet structures of Aβ plaques. The benzothiazole (B30560) scaffold provides a planar, aromatic system that can intercalate into the hydrophobic pockets of these protein aggregates. The general design rationale involves several key considerations:

Core Structure: The 2-arylbenzothiazole core is a well-established pharmacophore for binding to amyloid aggregates. Its planarity and electron distribution are crucial for effective interaction with the cross-β-sheet conformation of amyloid fibrils.

Binding Affinity and Specificity: Modifications to the 2-aryl group, in this case, a 5-bromopyridin-2-yl moiety, are strategically implemented to modulate binding affinity (often measured as K_i or IC_50 values) and selectivity for the target of interest (e.g., Aβ plaques over other protein aggregates or healthy tissue). The introduction of a pyridine (B92270) ring can alter the electronic properties and potential for hydrogen bonding, thereby influencing binding characteristics. The bromine atom can also impact lipophilicity and binding interactions.

The selection of a 2-(pyridin-2-yl)benzothiazole structure, in a general sense, is often driven by the desire to improve upon the properties of earlier generations of imaging agents. The nitrogen atom in the pyridine ring can serve as a hydrogen bond acceptor, potentially enhancing binding affinity and selectivity. Structure-activity relationship (SAR) studies on related 2-pyridinylbenzothiazole and 2-pyridinylbenzoxazole derivatives have shown that the substitution pattern on the pyridine ring is a critical determinant of binding affinity for Aβ aggregates.

Radiosynthesis and Labeling Strategies for Imaging Applications

For imaging applications like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), benzothiazole-based probes must be labeled with a radionuclide. The strategy for radiosynthesis depends on the chosen isotope and the chemical structure of the probe.

Commonly used radionuclides and general labeling strategies include:

Fluorine-18 ([¹⁸F]): With its favorable half-life (109.8 minutes) and low positron energy, ¹⁸F is a widely used isotope for PET imaging. For a molecule like 2-(5-Bromopyridin-2-yl)benzo[d]thiazole, a common strategy would be to synthesize a precursor where the bromine atom is replaced by a suitable leaving group, such as a nitro group or a trialkylstannyl group, to facilitate nucleophilic aromatic substitution with [¹⁸F]fluoride. Alternatively, a prosthetic group, such as [¹⁸F]fluoroethyl tosylate, could be attached to a derivative of the molecule that has a suitable functional group (e.g., a hydroxyl or amino group).

Carbon-11 ([¹¹C]): This isotope has a shorter half-life (20.4 minutes), which allows for multiple PET scans in a single day. Labeling is typically achieved by reacting a precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate to introduce a radiolabeled methyl group, often on a nitrogen or oxygen atom. For the specific compound , a derivative with a demethylated pyridine nitrogen or an amino-substituted benzothiazole ring would be necessary.

Technetium-99m ([⁹⁹mTc]): Used for SPECT imaging, ⁹⁹mTc is typically incorporated into a chelate that is then conjugated to the benzothiazole scaffold. This "conjugated approach" requires modifying the core structure to include a linker and a chelating moiety capable of stably binding the [⁹⁹mTc(CO)₃]⁺ core.

The choice of labeling position is critical to avoid disrupting the binding affinity of the probe for its target.

Preclinical Validation and Characterization of Probe Candidates in Research Models

Before a potential imaging probe can be considered for clinical use, it must undergo rigorous preclinical validation. This process involves a series of in vitro and in vivo studies to characterize its properties.

In Vitro Characterization:

Binding Affinity: Competitive binding assays are performed using brain homogenates from subjects with confirmed Alzheimer's disease or synthetic Aβ aggregates to determine the probe's binding affinity (K_i).

Autoradiography: Brain sections from transgenic animal models (e.g., APP/PS1 mice) or postmortem human brain tissue are incubated with the radiolabeled probe. The resulting images reveal the probe's ability to specifically bind to pathological structures like Aβ plaques. Blocking studies, where an excess of the non-radiolabeled compound is co-incubated, are used to confirm the specificity of the binding.

In Vivo Characterization:

Biodistribution Studies: The radiolabeled probe is administered to healthy animals (e.g., normal mice) to assess its distribution throughout the body over time. Key parameters measured include the percentage of injected dose per gram of tissue (%ID/g) in various organs, with a particular focus on initial brain uptake and the rate of clearance.

PET/SPECT Imaging in Animal Models: Dynamic imaging studies are conducted in transgenic animal models of Alzheimer's disease to evaluate the probe's ability to visualize Aβ plaques in a living organism. These studies help to determine the probe's brain kinetics and its signal-to-background ratio.

The table below summarizes typical data obtained during the preclinical validation of benzothiazole-based amyloid imaging agents. Note that this is representative data for the class of compounds, as specific data for this compound is not available.

ParameterMethodTypical Value/Observation for Benzothiazole ProbesPurpose
Binding Affinity (K_i) In vitro competitive binding assayLow nanomolar (e.g., 1-20 nM)To quantify the strength of interaction with Aβ aggregates.
Lipophilicity (logP) Shake-flask method or HPLC1.5 - 3.0To predict blood-brain barrier permeability.
Brain Uptake (Initial) In vivo biodistribution in mice>1.5 %ID/g at 2 min post-injectionTo ensure sufficient probe enters the brain.
Brain Washout In vivo biodistribution in miceHigh brain(2 min)/brain(60 min) ratio (e.g., >4)To demonstrate rapid clearance from healthy tissue, leading to a good signal-to-background ratio.
Target Specificity In vitro/ex vivo autoradiographyHigh signal in plaque-rich regions of transgenic mouse or human AD brain sections; signal blocked by co-incubation with non-radiolabeled compound.To visually confirm specific binding to Aβ plaques.

Applications in Visualizing Cellular and Molecular Processes in Research Settings

In preclinical research, successfully validated benzothiazole-based imaging probes are invaluable tools for studying the progression of Alzheimer's disease and evaluating the efficacy of potential therapeutic interventions.

Longitudinal Studies: PET and SPECT imaging allow for non-invasive, longitudinal monitoring of Aβ plaque deposition in the same animal over time. This provides crucial insights into the dynamics of plaque formation and its relationship to disease progression.

Therapeutic Efficacy Assessment: These probes can be used to assess the effectiveness of anti-amyloid therapies. A reduction in the imaging signal in treated animals compared to a control group can provide in vivo evidence that a drug is successfully clearing Aβ plaques from the brain.

Understanding Disease Mechanisms: By correlating imaging data with behavioral tests and postmortem tissue analysis, researchers can better understand the relationship between Aβ pathology, neuronal dysfunction, and cognitive decline.

SAR Studies: The development and evaluation of a series of related compounds, such as different substituted 2-pyridinylbenzothiazoles, allows researchers to establish structure-activity relationships. This knowledge guides the design of next-generation imaging agents with improved properties, such as higher affinity, better specificity, or more favorable pharmacokinetics.

Q & A

Basic Research Question

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths, angles, and torsion angles (e.g., thiazole-pyridine dihedral angles ~36° observed in similar brominated heterocycles) .
  • NMR Spectroscopy : 1^1H NMR identifies aromatic protons (δ 7.2–8.5 ppm for pyridine and benzothiazole protons), while 13^{13}C NMR confirms sp2^2 carbons and bromine-induced deshielding .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., 79^{79}Br/81^{81}Br doublet) .

How can researchers design experiments to evaluate the biological activity of this compound derivatives?

Advanced Research Question
Experimental Design :

  • Target Selection : Prioritize enzymes/receptors with known binding to thiazole or pyridine motifs (e.g., kinases, GPCRs).
  • Assays :
    • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
    • Anticancer Screening : MTT assay on cancer cell lines (e.g., IC50_{50} determination) .
    • Enzyme Inhibition : Fluorescence-based assays (e.g., for proteases or oxidoreductases) .
      Controls : Include unsubstituted benzothiazole analogs to isolate bromine’s role. Dose-response curves (0.1–100 µM) and triplicate replicates ensure reproducibility .

How can contradictory data on the biological activity of this compound derivatives be resolved?

Advanced Research Question
Strategies :

  • Structural Analog Synthesis : Compare activity of bromine-substituted vs. chloro/fluoro analogs to assess halogen effects .
  • Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .
  • Computational Docking : Identify binding poses (e.g., AutoDock Vina) to explain activity variations (e.g., steric hindrance from bromine in certain targets) .
    Case Study : Inconsistent antifungal data may arise from solubility issues; use co-solvents (DMSO/PEG) or nanoformulation to improve bioavailability .

What computational methods predict the reactivity and interaction mechanisms of this compound?

Advanced Research Question
Methodologies :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic regions (e.g., bromine as a leaving group in SNAr reactions) .
  • Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., 100 ns simulations to assess protein-ligand stability) .
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
    Validation : Cross-correlate with experimental data (e.g., Hammett constants for substituent effects) .

How do structural modifications (e.g., substituent variation) affect the physicochemical properties of this compound?

Advanced Research Question
Key Modifications :

  • Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents increase electrophilicity, enhancing reactivity in cross-coupling reactions .
  • Hydrophobic Groups : Methyl/fluoro substituents improve logP (e.g., from 2.5 to 3.2), aiding membrane permeability .
    Analytical Techniques :
  • Solubility Testing : Shake-flask method in buffers (pH 1–7.4).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability for storage conditions .

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